Application Summary: Calcium Lactobionate Monohydrate is a salt of lactobionic acid used as a food stabilizer . There is a growing interest in the application of Lactobionic Acid (LBA) as a food ingredient .
Methods of Application: The compound is known for its numerous proven attributes as an antioxidant, chelator, and moisturizer agent . The lactobionate solution is treated with equivalent sulfate ions to precipitate calcium sulfate, and the supernatant passed through a series of ion-exchange resins to replace the calcium ions with hydrogen ions .
Results or Outcomes: Studies associated with food application and human intake are scarce in the literature.
Application Summary: Calcium Lactobionate Monohydrate is also used as a pharmaceutical ingredient .
Methods of Application: The method for lactobionic acid preparation from calcium lactobionate solution by ion exchange was introduced in 2001 .
Results or Outcomes: The properties of LBA are in the process of emerging research, in order to prove their potential use .
Application Summary: There is a growing interest in the biotechnological production of lactobionic acid, which is industrially produced from Calcium Lactobionate Dihydrate .
Methods of Application: The productivity of lactobionic acid by microbial production can be affected by various factors – choice of microorganism and its concentration, supply of oxygen, temperature, substrate, cultivation method, pH, and aeration rate . Whey has been recommended as a cheap and suitable substrate for the lactobionic acid production .
Results or Outcomes: The increasing commercial importance urges the progression of schemes for lactobionic acid biotechnological manufacturing .
Application Summary: Calcium Lactobionate Dihydrate can be used in the preparation of lactones .
Methods of Application: The process involves the oxidation of lactose to produce lactobionic acid, which is then converted into lactones .
Results or Outcomes: This process is applicable for preparing lactones of other sugar acids .
Application Summary: Lactobionic acid, which is industrially produced from Calcium Lactobionate Dihydrate, is widely applied in the cosmetic industry due to its excellent properties, like antioxidant, biocompatibility, non-toxicity, chelating, biodegradability, and amphiphilic .
Methods of Application: Lactobionic acid is a disaccharide formed from gluconic acid and galactose, produced by oxidation of lactose . This organic acid is a high-value-added compound .
Results or Outcomes: Lactobionic acid’s unique properties, together with the wide range of usage, have also created it into a strategic high-value-added substance for the manufacture of new products .
Application Summary: Lactobionic acid is also widely applied in medicine .
Calcium lactobionate is a calcium salt of lactobionic acid, characterized by its chemical formula . It is a white, crystalline powder that is soluble in water and has a slightly sweet taste. This compound is derived from the oxidation of lactose, a sugar found in milk, and is often used as a food additive and in pharmaceutical formulations. Calcium lactobionate is recognized for its stabilizing properties and is utilized in various applications, including organ preservation solutions and as a dietary supplement.
The mechanism of action of calcium lactobionate depends on the specific application.
The primary method for synthesizing calcium lactobionate involves the electrolytic oxidation of lactose in the presence of calcium carbonate and bromine. The reaction can be summarized as follows:
This process results in the formation of crude calcium lactobionate, which can then be purified. The purification typically involves treating the crude product with lime (calcium oxide) to precipitate basic calcium lactobionate, followed by carbonation to yield normal calcium lactobionate .
Calcium lactobionate exhibits several biological activities. It is known for its ability to stabilize proteins and enzymes, making it valuable in pharmaceutical formulations. Additionally, it has been studied for its potential antioxidant properties and its role in enhancing the stability of other compounds during storage. Research indicates that calcium lactobionate can support cellular health by providing essential minerals and may also have beneficial effects on gut health due to its derivation from lactose .
The synthesis of calcium lactobionate can be achieved through various methods:
Calcium lactobionate has diverse applications across various fields:
Studies have investigated the interactions of calcium lactobionate with other compounds and its effects on biological systems. For instance, research has shown that varying concentrations of calcium lactobionate in preservation solutions can significantly affect cellular responses during organ storage. Additionally, its interaction with other salts like sodium and potassium has been studied to optimize formulations for specific applications .
Several compounds share structural similarities or functional roles with calcium lactobionate. Below are some comparable compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Lactobionic Acid | C12H22O11 | A sugar acid formed from lactose oxidation; serves as a precursor to calcium lactobionate. |
Potassium Lactobionate | C24H42K2O24 | Similar applications but used primarily for osmotic support in organ preservation solutions. |
Sodium Lactobionate | C24H42Na2O24 | Used similarly to potassium lactobionate; enhances stability in formulations. |
Calcium Gluconate | C12H22CaO14 | A mineral supplement that provides calcium; used in similar health applications but lacks the stabilizing properties of lactobionates. |
Calcium lactobionate stands out due to its unique combination of stabilizing properties and mineral content, making it particularly useful in both food technology and pharmaceuticals.
Early investigations into carbohydrate oxidation laid the groundwork for lactobionic acid derivatives. While Fischer and Meyer's contributions to sugar chemistry are well-documented, their indirect influence on calcium lactobionate synthesis is evident in the development of oxidation techniques for lactose [3]. Their work on glycoside hydrolysis and oxidation mechanisms provided a theoretical framework for later electrochemical and enzymatic methods.
Ruff and Ollendorff advanced lactose oxidation methodologies by introducing controlled alkaline conditions, which minimized side reactions during lactobionate formation [3]. Their studies on reaction kinetics informed subsequent optimizations in calcium salt precipitation, particularly in managing byproducts such as calcium carbonate and halide residues [2].
Isbell's work represents the most direct classical methodology for calcium lactobionate synthesis. By reacting equimolar calcium chloride and calcium lactobionate in aqueous solution, followed by vacuum evaporation, Isbell produced crystalline calcium lactobionate-calcium chloride double salts [1]. Key parameters included:
The resulting double salt (Ca(C₁₂H₂₁O₁₂)₂·CaCl₂·6H₂O) contained 8.23% calcium and 7.29% chloride by weight, with a specific rotation of +20.0° [1]. Isbell further refined this process by treating the double salt with calcium oxide to precipitate basic calcium lactobionate, which was subsequently carbonated to yield pure calcium lactobionate [2].
Electrolytic oxidation of lactose in the presence of calcium carbonate and bromide ions remains a cornerstone of industrial-scale production [2]. The process involves:
This method achieves near-complete lactose conversion, with calcium lactobionate yields exceeding 85% under optimized conditions [2].
Calcium carbonate serves dual functions:
The carbonate buffer maintains reaction pH between 8.5–9.2, preventing lactobionic acid degradation while facilitating calcium salt precipitation [2].
Bromide ions act as redox mediators, enhancing electron transfer efficiency during oxidation. Typical catalyst loading includes:
Pseudomonas species demonstrate exceptional capability for lactose oxidation to lactobionic acid. Key fermentation parameters include:
Recent advances achieved product titers of 120–150 g/L using fed-batch systems with Pseudomonas taetrolens [3].
Membrane-bound dehydrogenases enable direct lactose oxidation:
$$
\text{Lactose} + \text{O}2 \xrightarrow{\text{Dehydrogenase}} \text{Lactobionic acid} + \text{H}2\text{O}_2
$$
Immobilized enzyme systems maintain >90% activity over 15 reaction cycles, significantly reducing production costs [3].
Genomic studies reveal two primary oxidation routes in Pseudomonas:
The periplasmic route dominates under aerobic conditions, yielding lactobionate concentrations up to 95% of theoretical maximum [3].
Structural analysis of P. taetrolens dehydrogenase shows:
Isbell's double salt method remains prevalent:
Parameter | Value | Source |
---|---|---|
Starting materials | CaCl₂ + Ca(C₁₂H₂₁O₁₂)₂ | [1] |
Molar ratio | 1:1 | [1] |
Crystallization medium | Water/ethanol (3:1 v/v) | [1] |
Yield | 72–85% | [1] |
Key findings from recent investigations:
Centrifugal partition chromatography achieves >99% purity through:
Thermogravimetric analysis reveals three hydration states:
Hydration Form | Water Content (%) | Stability Range (°C) |
---|---|---|
Hexahydrate | 18.2 | 20–45 |
Trihydrate | 9.8 | 45–80 |
Anhydrous | 0 | >80 |
The hexahydrate form demonstrates superior crystallinity and storage stability [1].
Calcium lactobionate demonstrates multiple functional roles in food systems, primarily serving as a stabilizer, texture modifier, and calcium source. The compound exhibits unique properties attributed to its chemical structure, which consists of gluconic acid bonded to galactose, forming a disaccharide with multiple hydroxyl groups that contribute to its functionality in food applications [1] [2].
The stabilization mechanisms of calcium lactobionate in food systems operate through several interconnected pathways. The primary mechanism involves calcium bridging between protein molecules, where calcium ions from calcium lactobionate form ionic bridges between negatively charged amino acid residues on protein surfaces [3] [4]. This calcium bridging effect is particularly pronounced in dairy systems, where the compound interacts with casein micelles and whey proteins to create stable protein networks.
Research has demonstrated that calcium lactobionate exhibits a lower calcium ion activity compared to other calcium salts, which results in more controlled and gradual stabilization effects [3] [4]. The formation of intermediate calcium-lactobionate complexes moderates the release of free calcium ions, preventing rapid protein aggregation and allowing for more controlled stabilization processes [3]. This controlled release mechanism makes calcium lactobionate particularly suitable for applications requiring sustained stabilization over extended periods.
The water-binding capacity of calcium lactobionate contributes significantly to its stabilization function [5] [6]. The multiple hydroxyl groups present in the lactobionate structure enable extensive hydrogen bonding with water molecules, creating a hydrated network that enhances system stability. This hydration mechanism helps maintain moisture content in food products and prevents phase separation during storage [7].
Studies have shown that calcium lactobionate provides stabilization through chelation effects, where the compound forms complexes with metal ions that might otherwise catalyze oxidative reactions or protein degradation [2] [7]. The chelating properties help preserve food quality by preventing metal-catalyzed deterioration processes, making calcium lactobionate effective as both a stabilizer and preservative agent in various food formulations.
Texture modification research involving calcium lactobionate has focused primarily on its ability to alter rheological properties of food systems through protein network modification. The compound influences texture through multiple mechanisms, including protein cross-linking, gel network formation, and modification of protein-protein interactions [8].
Research conducted on calcium-induced gelation mechanisms has revealed that calcium lactobionate produces distinct textural effects compared to other calcium salts [3] [4]. While calcium chloride and calcium lactate produce stronger, more rigid gel structures, calcium lactobionate creates softer, more elastic textures due to its lower calcium ion activity and the formation of calcium-lactobionate complexes [3] [8]. This characteristic makes the compound particularly valuable for applications requiring subtle texture modifications without compromising product palatability.
The texture modification effects of calcium lactobionate are strongly influenced by pH conditions, heating temperature, and the presence of other food components [8]. Studies have demonstrated that optimal texture modification occurs within specific pH ranges where calcium ions are most effectively released from the lactobionate complex [8]. Temperature effects are particularly important, as higher temperatures promote more extensive protein interactions and gel network formation.
Microencapsulation research has demonstrated the potential of calcium lactobionate for creating texture-modified delivery systems [1]. When microencapsulated using various coating materials such as sodium caseinate, gum arabic, and maltodextrin, calcium lactobionate maintains its functional properties while providing controlled release characteristics [1]. This microencapsulation approach allows for the development of texture-modified foods with enhanced nutritional profiles and extended shelf life.
Calcium-induced gelation studies have established calcium lactobionate as an effective gelling agent in dairy systems, though with distinct characteristics compared to other calcium salts. Research comparing different calcium salts in skim milk gelation revealed that the order of calcium ion activity follows: calcium chloride > calcium lactate > calcium gluconate > calcium lactobionate [3] [4]. This order directly correlates with gel firmness, where calcium lactobionate produces the softest gels among the tested calcium salts.
The gelation mechanism of calcium lactobionate involves the formation of calcium-lactobionate complexes that moderate the release of free calcium ions [3]. These complexes result in different association constants compared to other calcium salts, affecting the calcium ion activity in milk systems [3]. The lower calcium ion activity translates to more gradual gelation kinetics, allowing for better control over gel formation processes and resulting in more uniform gel structures.
Detailed rheological studies have shown that calcium lactobionate-induced gels exhibit unique viscoelastic properties [8]. The storage modulus development during gelation follows a characteristic pattern that differs from other calcium salts, with calcium lactobionate showing more gradual increases in gel strength over time [8]. This gradual gelation behavior makes calcium lactobionate particularly suitable for applications requiring controlled gel formation, such as in continuous processing systems.
The interaction between calcium lactobionate and milk proteins involves both casein micelles and whey proteins [3] [9]. Casein micelles undergo destabilization and aggregation when exposed to calcium lactobionate, leading to the formation of protein networks that provide gel structure [8]. Whey proteins contribute to gel formation through thermal denaturation and subsequent interaction with calcium ions and casein components [9]. The relative contribution of casein and whey proteins to gel structure depends on processing conditions, including temperature, pH, and calcium concentration.
Milk protein interaction research has revealed complex mechanisms by which calcium lactobionate influences protein behavior in dairy systems. The compound affects both casein micelle stability and whey protein functionality through multiple pathways involving calcium binding, protein cross-linking, and modification of protein-protein interactions [9].
Casein micelle interactions with calcium lactobionate involve changes in colloidal calcium phosphate levels and alterations in micelle size distribution [9]. Research has shown that calcium lactobionate can cause both aggregation and disaggregation of casein micelles, depending on concentration and processing conditions [9]. At lower concentrations, calcium lactobionate may cause slight swelling of casein micelles, while higher concentrations can lead to micelle destabilization and protein network formation.
Whey protein interactions with calcium lactobionate are particularly important during thermal processing [9]. Beta-lactoglobulin and alpha-lactalbumin undergo denaturation during heating, and the presence of calcium lactobionate influences their subsequent aggregation behavior [9]. The formation of disulfide bonds between denatured whey proteins and kappa-casein is modulated by calcium lactobionate concentration, affecting the final protein network structure.
Studies using advanced analytical techniques have identified specific protein interaction products formed during calcium lactobionate treatment [9]. Two-dimensional polyacrylamide gel electrophoresis has revealed the formation of various protein complexes, including beta-lactoglobulin dimers and beta-lactoglobulin-kappa-casein conjugates [9]. These interaction products contribute to the unique functional properties of calcium lactobionate-treated dairy products.
The kinetics of milk protein interactions with calcium lactobionate are influenced by factors such as temperature, pH, ionic strength, and the presence of other salts [10] [8]. Research has demonstrated that holding temperature during gelation significantly affects protein interaction rates, with higher temperatures promoting more rapid protein network formation [8]. Similarly, ionic strength modifications through sodium chloride addition can alter protein interaction patterns and final gel properties [8].
Calcium lactobionate has found specific regulatory approval and commercial application as a firming agent in dry pudding mixes, as outlined in the United States Food and Drug Administration regulations under 21 CFR 172.720 [11] [12] [13]. This approval represents the primary food application for calcium lactobionate that has received comprehensive regulatory assessment and commercial implementation.
The firming mechanism of calcium lactobionate in pudding applications involves controlled release of calcium ions during product preparation and consumption [11] [14]. When dry pudding mix containing calcium lactobionate is combined with milk, the calcium ions interact with milk proteins to create a firmed texture that enhances the sensory properties of the final product [14]. The controlled release characteristics of calcium lactobionate ensure gradual firming without causing excessive protein aggregation that could result in undesirable texture defects.
Research has demonstrated that calcium lactobionate provides superior performance compared to other firming agents in pudding applications due to its unique solubility and calcium release characteristics [15]. The compound dissolves readily in milk-based systems while providing sustained calcium availability throughout the gelation process [15]. This sustained release mechanism allows for optimal protein network formation and texture development in pudding products.
Confectionery applications of calcium lactobionate extend beyond traditional pudding formulations to include various dessert products where calcium fortification and texture modification are desired [16] [17]. The compound has been investigated for use in calcium-enriched confectionery products, where it serves dual functions as a calcium source and texture modifier [17]. Patent literature describes applications in calcium-added sweets and confectionery formulations where calcium lactobionate provides both nutritional enhancement and functional benefits [17].
The regulatory framework for calcium lactobionate in confectionery applications is primarily established in the United States, with the Food and Drug Administration approving its use specifically as a firming agent in dry pudding mixes [11] [12]. The regulation specifies that calcium lactobionate may be safely used in food as the calcium salt of lactobionic acid produced by the oxidation of lactose, with usage levels limited to that required to accomplish the intended firming effect [11].
The global regulatory landscape for calcium lactobionate reveals significant variations in approval status across different jurisdictions. The United States Food and Drug Administration has provided the most comprehensive approval for calcium lactobionate, specifically approving its use as a firming agent in dry pudding mixes under 21 CFR 172.720 [11] [12] [13]. This regulation establishes calcium lactobionate as the calcium salt of lactobionic acid produced by lactose oxidation and permits its use at levels necessary to accomplish the intended firming effect.
European Union regulatory status for calcium lactobionate remains complex and restrictive [2] [18]. The European Food Safety Authority has not provided specific approval for calcium lactobionate as a food additive, despite ongoing research into its safety and functionality [2]. This regulatory gap has limited the commercial application of calcium lactobionate in European markets, even though the compound shows promising functional properties in food applications [19].
Japanese regulatory authorities have demonstrated more flexibility regarding calcium lactobionate applications, particularly in functional milk products [7] [20]. Japanese companies, including Megmilk Snow Brand, have successfully launched calcium lactobionate-containing functional milk products, indicating regulatory acceptance for specific applications [7]. This approval has enabled the development of calcium-deficiency-targeting dairy products in the Japanese market.
Canadian and Australian regulatory frameworks for calcium lactobionate remain under development, with health authorities conducting ongoing assessments of the compound's safety and functionality [21]. The regulatory evaluation process in these jurisdictions involves comprehensive safety assessments similar to those conducted by other international authorities, but specific approval timelines and requirements vary.
International harmonization efforts for calcium lactobionate regulation face challenges due to differing safety assessment methodologies and regulatory frameworks across jurisdictions [18] [19]. The lack of comprehensive long-term safety studies has been identified as a primary barrier to broader regulatory acceptance, particularly in jurisdictions with more stringent food additive approval requirements.
Food additive classification research for calcium lactobionate has focused on establishing appropriate functional categories and safety assessment protocols. The compound is primarily classified as a firming agent in approved jurisdictions, though research has identified multiple functional properties that could support broader classification categories [5] [6] [15].
Stabilizer classification research has investigated calcium lactobionate's potential for inclusion in food stabilizer categories based on its ability to maintain food system stability through calcium bridging and protein network formation [5] [6]. The compound demonstrates stabilization mechanisms comparable to other approved calcium-based stabilizers, supporting potential classification expansion beyond firming agent applications.
Gelling agent classification studies have examined calcium lactobionate's gel-forming properties in various food systems [3] [4] [8]. Research demonstrates that while calcium lactobionate produces softer gels compared to other calcium salts, its controlled gelation characteristics make it suitable for specific gelling applications where gradual gel formation is desired [8].
Nutritional supplement classification research has explored calcium lactobionate's potential as a calcium source in fortified foods and dietary supplements [7] [20] [22]. The compound's enhanced bioavailability compared to some traditional calcium sources supports its classification as a nutritional ingredient, though regulatory approval for this classification varies by jurisdiction.
Safety assessment research for food additive classification has identified the need for comprehensive toxicological studies to support broader regulatory approval [19]. Current safety data primarily derive from lactobionic acid studies and limited calcium lactobionate-specific research, creating gaps in the safety database that affect classification decisions in some regulatory frameworks [19].
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